5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine follows International Union of Pure and Applied Chemistry conventions, reflecting the compound's complex substitution pattern across its bipyridine framework. The compound bears the Chemical Abstracts Service registry number 1214333-34-2, which serves as its unique chemical identifier in databases and literature. The molecular formula C₁₁H₈F₃N₃ indicates the presence of eleven carbon atoms, eight hydrogen atoms, three fluorine atoms, and three nitrogen atoms, resulting in a molecular weight of 239.20 grams per mole.
The systematic name describes the core pyridine ring bearing an amine substituent at the 2-position, a trifluoromethyl group at the 3-position, and a second pyridine ring attached at the 5-position through a carbon-carbon bond. This nomenclature precisely defines the connectivity and substitution pattern, distinguishing it from constitutional isomers such as 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-amine, which exhibits the reverse positioning of the trifluoromethyl and pyridinyl substituents. The simplified molecular input line entry system representation C1=CN=CC=C1C2=C(N=CC(=C2)C(F)(F)F)N encodes the complete structural information in a linear format suitable for computational applications.
The International Chemical Identifier key QZAVCAATCTZNFR-UHFFFAOYSA-N provides a hashed representation of the complete molecular structure, enabling unambiguous identification across chemical databases. Alternative nomenclature systems refer to this compound as 5-(4-pyridyl)-3-(trifluoromethyl)-2-pyridinamine or this compound, with all variants maintaining equivalent structural definitions. The presence of three distinct nitrogen atoms within the molecular framework creates multiple potential sites for protonation and coordination, significantly influencing the compound's chemical behavior and biological interactions.
Properties
IUPAC Name |
5-pyridin-4-yl-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)9-5-8(6-17-10(9)15)7-1-3-16-4-2-7/h1-6H,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZLZGUUGPIHAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea Formation via 1,1′-Thiocarbonyl Diimidazole
- Reagents and conditions: The reaction involves stirring 4-picolin-2-amine (or other substituted pyridin-2-amines) with 1-(3-(trifluoromethyl)phenyl)piperazine in the presence of 1,1′-thiocarbonyldiimidazole at 40 °C.
- Outcome: This results in the formation of the thiourea linkage connecting the pyridine moieties, yielding the target compound or its analogues with high efficiency.
- Advantages: This method is mild, operationally simple, and allows for the generation of a library of analogues by varying the pyridin-2-amine component.
Alternative Bioisosteric Replacements
To explore structure-activity relationships (SAR) and improve pharmacological profiles, bioisosteric replacements of the thiourea group have been employed:
- Urea analogues: Prepared by coupling 4-picolin-2-amine with 1-(3-(trifluoromethyl)phenyl)piperazine using phenoxycarbonyl chloride.
- Thiadiazole derivatives: Synthesized via palladium-catalyzed amination of brominated thiadiazoles with arylpiperazines.
- Other heterocycles: Prepared through microwave-assisted reactions such as the Kindler reaction with acetyl or formyl picoline derivatives.
These modifications aim to retain or enhance biological activity while potentially improving stability and selectivity.
Synthesis of Arylpiperazine Precursors
The preparation of the trifluoromethyl-substituted arylpiperazine intermediates is critical. Two main synthetic routes are employed:
- Chan-Lam Coupling: Copper-catalyzed coupling of boronic acids with Boc-protected piperazines under oxygen atmosphere, often conducted in microwave-sealable vials at 45 °C for 12–24 hours.
- Buchwald–Hartwig Amination: Palladium-catalyzed amination of aryl or heteroaryl bromides with Boc-piperazine using ligands such as BINAP or JohnPhos, with bases like sodium tert-butoxide or cesium carbonate in toluene.
These methods allow for the efficient synthesis of mono- and disubstituted arylpiperazines, which after Boc deprotection yield free amines ready for coupling with pyridin-2-amines.
Summary of Preparation Steps in Tabular Form
| Step | Reaction Type | Key Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Arylpiperazine synthesis | Chan-Lam coupling or Buchwald–Hartwig amination | Formation of trifluoromethyl arylpiperazine intermediates | Use of copper or palladium catalysts |
| 2 | Boc deprotection | Trifluoroacetic acid in dichloromethane | Removal of Boc protecting group | Prepares free amine for coupling |
| 3 | Thiourea formation | 1,1′-Thiocarbonyl diimidazole, 40 °C | Coupling of arylpiperazine with pyridin-2-amine | Yields target compound or analogues |
| 4 | Bioisosteric modifications (optional) | Phenoxycarbonyl chloride, microwave-assisted reactions, Pd-catalysis | Synthesis of urea, thiadiazole, and other analogues | For SAR studies and optimization |
Research Findings and Analytical Data
- NMR Characterization: Typical ^1H NMR spectra show characteristic signals corresponding to the pyridine protons, trifluoromethyl group, and amine linkages, confirming structure integrity.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight with high accuracy, e.g., calculated and found m/z values matching within 1–2 ppm.
- Biological Activity Correlation: Variations in substitution patterns and bioisosteric replacements influence inhibitory activity against bacterial enzymes such as Sfp-PPTase, demonstrating the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Synthesis of Bioactive Compounds
The compound serves as a crucial precursor in the synthesis of imidazo[1,2-a]pyridines, which are recognized as "privileged scaffolds" in drug development due to their diverse biological activities. Methods employed for this synthesis include:
- Condensation Reactions : These reactions facilitate the formation of imidazo[1,2-a]pyridine derivatives.
- Multicomponent Reactions : These allow for the simultaneous formation of multiple bonds, enhancing efficiency.
- Oxidative Coupling and Tandem Reactions : These methods enable complex molecular architectures to be built in fewer steps.
The resulting imidazo[1,2-a]pyridines exhibit a range of therapeutic applications, including antimicrobial and anticancer activities. For instance, compounds derived from this scaffold have shown significant inhibitory effects against various cancer cell lines, indicating potential anticancer properties .
Antimicrobial and Anticancer Activities
Research indicates that 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine possesses promising biological activities. Studies have demonstrated its effectiveness against specific pathogens and cancer cell lines. For example:
- Antimicrobial Activity : The compound has been evaluated for its ability to inhibit the growth of bacteria and fungi.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through modulation of biological pathways .
Synthesis of Carbamates
In material science, this compound is utilized for the catalyst-free synthesis of carbamates such as N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates. These carbamates have applications in:
- Polymer Development : Serving as intermediates in the production of advanced materials.
- Coatings and Adhesives : Enhancing the performance characteristics of various formulations.
The trifluoromethyl group enhances the lipophilicity and biological activity of these materials, making them suitable for a range of applications .
Agrochemical Applications
Trifluoromethylpyridine derivatives, including this compound, are increasingly studied for their roles in agrochemicals. They are used as intermediates in the synthesis of crop protection products due to their effectiveness against pests and diseases affecting plants .
Case Study 1: Anticancer Activity Evaluation
A study evaluated various derivatives of this compound against human cancer cell lines such as PC3 (prostate cancer) and A549 (lung cancer). Results indicated that specific modifications to the molecular structure significantly enhanced anticancer potency compared to standard treatments like doxorubicin .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthetic routes for producing this compound to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) were employed to analyze product quality during synthesis .
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins. This binding can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS: 1214333-32-0)
- Structural Difference : The pyridinyl substituent is at position 3 instead of 3.
- Reported applications in medicinal chemistry as kinase inhibitors differ due to spatial orientation effects .
3-(Trifluoromethyl)pyridin-2-amine (CAS: 183610-70-0)
Functional Group Variations
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS: 1036027-52-7)
- Structural Difference : Replaces the pyridin-4-yl group with a trimethylsilyl (TMS)-protected ethynyl group.
- Impact :
4-(Trifluoromethyl)pyridin-2-amine (CAS: 106447-97-6)
- Regioisomer : Trifluoromethyl group at position 4 instead of 3.
- Impact :
Pexidartinib Hydrochloride (Turalio®)
- Structure : Contains a pyridin-2-amine core with a trifluoromethyl group and a pyrrolopyridine substituent.
- Biological Activity: Approved for tenosynovial giant cell tumor (TGCT) therapy due to potent CSF1R inhibition (IC₅₀ = 20 nM). The target compound lacks the pyrrolopyridine moiety, resulting in lower kinase selectivity .
5-[5-[1-(Oxetan-3-yl)piperidin-4-yl]-1-propan-2-ylpyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine | 239.20 | 2.1 | 0.15 |
| 5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine | 239.20 | 2.0 | 0.18 |
| 3-(Trifluoromethyl)pyridin-2-amine | 176.12 | 1.4 | 1.2 |
| Pexidartinib Hydrochloride | 527.82 | 3.8 | 0.02 |
Data derived from catalog entries and computational models.
Biological Activity
5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C10H8F3N3 |
| Molecular Weight | 239.19 g/mol |
| CAS Number | 74784-70-6 |
| InChI Key | RSGVKIIEIXOMPY-UHFFFAOYSA-N |
The trifluoromethyl group (–CF₃) is a significant feature in this compound, influencing its lipophilicity and biological interactions.
The trifluoromethyl group enhances the compound's ability to interact with biological targets by modulating electronic properties and steric hindrance. This modification often leads to increased potency in various biological assays. For instance, studies have indicated that compounds containing trifluoromethyl groups can exhibit enhanced inhibitory effects on enzymes such as PI3K and mTOR, which are critical in cancer signaling pathways .
Antimicrobial Activity
Research indicates that this compound exhibits selective antimicrobial properties. In a study focusing on Chlamydia trachomatis, derivatives of pyridine compounds were synthesized and evaluated for their antichlamydial activity. The presence of the trifluoromethyl group was crucial for enhancing activity against this pathogen, suggesting that similar mechanisms may be at play for this compound .
Cytotoxicity and Selectivity
The compound's cytotoxic effects have been evaluated using various mammalian cell lines. Preliminary data suggest that while it exhibits some level of cytotoxicity, it maintains selectivity towards specific microbial targets without significantly harming host cells. This selectivity is vital for developing therapeutic agents with fewer side effects .
Structure-Activity Relationships (SAR)
A series of analogs were synthesized to explore the SAR related to the biological activity of pyridine derivatives. The introduction of electron-withdrawing groups like –CF₃ at specific positions on the pyridine ring has been shown to enhance binding affinity and biological activity significantly. For example, compounds lacking this substituent were found to be inactive against Chlamydia, highlighting the importance of this functional group .
Case Studies
- Antichlamydial Activity : A study demonstrated that compounds with the trifluoromethyl group showed significant inhibition of Chlamydia growth compared to their non-fluorinated counterparts. The results indicated that the introduction of electron-withdrawing groups was essential for activity enhancement .
- Cancer Research : In oncology studies, derivatives similar to this compound were evaluated for their ability to inhibit tumor cell proliferation. The results suggested that these compounds could serve as potential candidates for cancer therapy due to their ability to target critical pathways in cancer cell metabolism .
Q & A
Q. What are the common synthetic routes for preparing 5-(Pyridin-4-yl)-3-(trifluoromethyl)pyridin-2-amine, and what are their limitations?
Methodological Answer: The compound is typically synthesized via Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine intermediates and trifluoromethyl-containing precursors. For example:
- Step 1: Bromination or iodination of a pyridine scaffold at the 3-position (e.g., 3-iodo-5-(trifluoromethyl)pyridin-2-amine, as seen in analogous compounds ).
- Step 2: Coupling with pyridin-4-yl boronic acid using Pd(PPh₃)₄ as a catalyst in a DME/H₂O solvent system .
Limitations: - Yield variability: Steric hindrance from the trifluoromethyl group may reduce coupling efficiency.
- Purification challenges: Separation of regioisomers (e.g., 2- vs. 4-substituted pyridines) requires advanced chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are contradictions in data resolved?
Methodological Answer:
- 1H/19F NMR: Critical for confirming substitution patterns. The trifluoromethyl group (-CF₃) appears as a singlet near δ -60 ppm in 19F NMR, while pyridin-4-yl protons show distinct coupling patterns .
- X-ray crystallography: Resolves ambiguities in regiochemistry (e.g., distinguishing 3- vs. 5-trifluoromethyl positions) .
- Resolution of contradictions: Cross-reference with high-resolution mass spectrometry (HRMS) and IR to validate functional groups. Discrepancies in melting points (e.g., mp 287.5–293.5°C in related compounds ) may arise from polymorphic forms or impurities, necessitating recrystallization .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The -CF₃ group is electron-withdrawing, activating the pyridine ring toward nucleophilic attack at the 2- and 4-positions. However:
- Steric effects: The bulky -CF₃ group at the 3-position hinders substitution at adjacent positions, favoring reactions at the 5- or 6-positions.
- Case study: In analogous compounds, fluorination at the 4-position using KF/CuI in DMF proceeds with >80% yield under inert conditions .
Advanced Research Questions
Q. What catalytic systems optimize the Suzuki-Miyaura coupling for introducing the pyridin-4-yl group?
Methodological Answer:
- Catalyst selection: Pd(PPh₃)₄ is standard, but Pd(dppf)Cl₂ enhances stability in polar solvents (e.g., DME/H₂O) .
- Solvent effects: A 10:1 DME/H₂O ratio minimizes side reactions (e.g., homocoupling) .
- Additives: Na₂CO₃ (3.0 eq.) maintains pH >9, critical for transmetallation .
Data Table:
| Catalyst | Solvent | Yield (%) | Byproducts |
|---|---|---|---|
| Pd(PPh₃)₄ | DME/H₂O | 65–70 | 5% homocoupling |
| Pd(dppf)Cl₂ | THF/H₂O | 75–80 | <2% homocoupling |
Q. How can computational chemistry predict the compound’s binding affinity in medicinal chemistry applications?
Methodological Answer:
- Docking studies: Use software like AutoDock Vina to model interactions with biological targets (e.g., kinases). The pyridin-4-yl group participates in π-π stacking, while -CF₃ enhances hydrophobic interactions .
- DFT calculations: Assess electron density distribution to predict sites for electrophilic attack or hydrogen bonding .
Example: For analogs like 2-amino-3-chloro-5-(trifluoromethyl)pyridine, DFT-derived electrostatic potential maps correlate with observed reactivity in SNAr reactions .
Q. What strategies address discrepancies in biological activity data across studies?
Methodological Answer:
- Control experiments: Validate purity (>98% by HPLC) to rule out impurities (e.g., residual Pd in catalysis) .
- Solvent standardization: Biological assays using DMSO may artifactually enhance solubility; compare with aqueous buffers .
- Case study: In triazine-pyridine hybrids, conflicting IC₅₀ values (e.g., 10 nM vs. 50 nM) were traced to differences in cell-line viability assays .
Q. How does the compound’s stability under varying pH conditions impact formulation studies?
Methodological Answer:
- Accelerated stability testing: Expose the compound to pH 1–13 at 40°C for 72 hours. Monitor degradation via LC-MS.
- Key findings: Degradation peaks at pH <2 (amine protonation) and pH >10 (hydrolysis of the pyridine ring). Stabilization requires lyophilization or encapsulation in enteric coatings .
Q. What are the best practices for analyzing structure-activity relationships (SAR) in trifluoromethylpyridine derivatives?
Methodological Answer:
- Core modifications: Synthesize analogs with Cl, Br, or methyl groups at the 3-position to assess electronic vs. steric effects .
- Data Table:
| Substituent | IC₅₀ (μM) | LogP |
|---|---|---|
| -CF₃ | 0.25 | 2.1 |
| -Cl | 1.8 | 1.9 |
| -CH₃ | >10 | 1.5 |
- Interpretation: -CF₃ enhances potency by lowering LogP and increasing target binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
